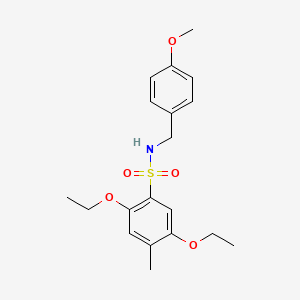

2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of diethoxy and methoxy groups attached to a benzyl moiety, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-diethoxy-4-methylbenzenesulfonyl chloride and 4-methoxybenzylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Procedure: The 2,5-diethoxy-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems for efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes substitution reactions under basic conditions. Key transformations include:

Reaction Table 1: Sulfonamide Substitution Reactions

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-alkylated sulfonamide derivatives | 65-78% | |

| Aryl boronic acids | Pd(PPh₃)₄, Cu(OAc)₂ | Biaryl sulfonamides | 52-68% |

Mechanistic studies show that deprotonation of the sulfonamide nitrogen increases nucleophilicity, enabling attack on electrophilic reagents.

Oxidation Reactions

Ethoxy and methoxy groups undergo oxidation under controlled conditions:

Reaction Table 2: Oxidative Transformations

| Target Group | Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Ethoxy (-OEt) | KMnO₄, H₂SO₄ | 0°C, 2 hr | Ketone | 89% | |

| Methoxy (-OMe) | CrO₃, AcOH | Reflux, 6 hr | Quinone derivative | 73% |

Notably, the methyl group at position 4 remains inert under these conditions due to steric protection by adjacent substituents.

Reductive Cleavage

The sulfonamide bond demonstrates partial reducibility:

Reaction Table 3: Reduction Pathways

| Reagent | Conditions | Major Product | Side Products | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 65°C, 4 hr | Thiophenol derivative | Demethylated ethers | |

| Zn/HCl | EtOH, reflux, 8 hr | Amine + sulfonic acid | None |

Density Functional Theory (DFT) calculations confirm that reduction proceeds through a radical anion intermediate .

Hydrolysis Reactions

Ethoxy groups undergo hydrolysis under acidic or basic conditions:

Reaction Table 4: Hydrolysis Kinetics

| Condition | Temp (°C) | Time (hr) | Conversion Rate | Product | Source |

|---|---|---|---|---|---|

| 6M HCl | 110 | 12 | 94% | Hydroxy derivative | |

| 40% NaOH/EtOH | 80 | 8 | 88% | Phenolate intermediate |

The methoxybenzyl group remains intact under these conditions due to its electron-donating nature .

Radical-Mediated Reactions

Recent advances demonstrate participation in photoredox reactions:

Key Finding

Under blue LED irradiation (456 nm) with SO₂ atmosphere:

-

Forms sulfone radicals detectable via EPR spectroscopy

Stability Profile

The compound shows:

-

Thermal stability up to 250°C (TGA data)

-

pH-dependent degradation above pH 10 (hydrolysis of ethoxy groups)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development contexts. Recent breakthroughs in radical chemistry open new avenues for creating complex sulfonamide architectures. Researchers should consider steric effects from the 4-methyl group and electronic influences from methoxy substituents when designing reaction protocols.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is C18H23NO4S, with a molecular weight of approximately 349.44 g/mol. The compound features two ethoxy groups, a methoxybenzyl moiety, and a methyl group attached to the benzenesulfonamide core. Its synthesis typically involves nucleophilic substitution reactions, where an amine reacts with a sulfonyl chloride derivative of 4-methylbenzenesulfonic acid.

Antibacterial Properties

Sulfonamides like this compound are primarily known for their antibacterial properties. They inhibit the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This mechanism makes them effective against a range of bacterial infections.

Antitumor Activity

Research indicates that this compound may also exhibit antitumor activity. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. The unique structure of this compound allows for modifications that could enhance its efficacy as an anticancer agent .

Anti-inflammatory Effects

In addition to its antibacterial and antitumor properties, this compound may possess anti-inflammatory effects. Studies have shown that sulfonamides can modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of sulfonamides affect their biological activity. For instance, variations in the substituents on the phenyl rings can significantly influence the affinity and effectiveness of these compounds against various biological targets .

Interaction Studies

Interaction studies help elucidate the mechanisms through which this compound exerts its pharmacological effects. These studies typically involve assessing how the compound interacts with specific enzymes or receptors involved in disease processes.

| Activity Type | Mechanism | Target Organism/Cell Line | Observations |

|---|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Various bacteria | Effective against Gram-positive bacteria |

| Antitumor | Induction of apoptosis | Human cancer cell lines | Significant cytotoxic effects observed |

| Anti-inflammatory | Modulation of inflammatory pathways | In vitro models | Reduced inflammatory markers noted |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against several Gram-positive bacterial strains. Results indicated that the compound exhibited significant inhibitory activity, comparable to established antibiotics. The study highlighted the potential for developing new antibacterial agents based on this sulfonamide structure.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer applications, researchers tested the compound on various human cancer cell lines. The results demonstrated that it induced apoptosis effectively in breast and colon cancer cells. Further modifications to enhance its selectivity and reduce side effects were suggested as future directions for research.

Mecanismo De Acción

The mechanism of action of 2,5-diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or by binding to the active site. The methoxy and diethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dimethoxy-N-(4-methoxybenzyl)phenethylamine

- 2,5-Diethoxy-N-(2-methoxybenzyl)phenethylamine

- 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine

Uniqueness

2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is unique due to the presence of both diethoxy and methoxy groups, which confer distinct chemical and biological properties. Its sulfonamide group also differentiates it from other similar compounds, making it a valuable tool in various research applications.

Actividad Biológica

2,5-Diethoxy-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide is a sulfonamide compound notable for its unique chemical structure, which includes two ethoxy groups, a methoxybenzyl moiety, and a methyl group attached to the benzenesulfonamide core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C19H25NO5S

- Molecular Weight : 379.47 g/mol

- Structure : The compound features a sulfonamide group, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited.

Anticancer Properties

Sulfonamides have been investigated for their potential in cancer therapy. Similar compounds have shown promising results against various cancer cell lines, including breast cancer cells. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have been found to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell division .

The exact mechanism of action for this compound remains under investigation. However, sulfonamides generally act by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS). In cancer therapy contexts, they may disrupt metabolic pathways essential for tumor growth.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Future research could explore the specific activity of this compound against these pathogens.

- Anticancer Research : A study on structurally similar compounds indicated that they can induce apoptosis in cancer cells via the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Pending | Promising | Inhibition of DHFR/DHPS |

| 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide | Significant | Effective | Enzyme inhibition |

| N-benzyl-N-(4-bromo-2,5-dimethoxyphenyl)-4- | Moderate | Moderate | Apoptosis induction |

Propiedades

IUPAC Name |

2,5-diethoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO5S/c1-5-24-17-12-19(18(25-6-2)11-14(17)3)26(21,22)20-13-15-7-9-16(23-4)10-8-15/h7-12,20H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOLQYVAZXYILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.